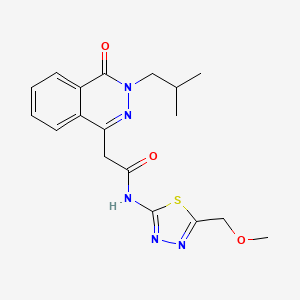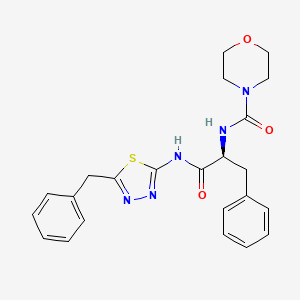
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, dioxo, thiophene, thiazole, and isoindoline moieties
Preparation Methods
The synthesis of 2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide typically involves multiple steps, starting with the preparation of the core isoindoline structure. The synthetic route may include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step involves the addition of a cyclopropyl group to the isoindoline core, which can be done using cyclopropyl halides in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a suitable α-haloketone.
Coupling of the Thiophene and Thiazole Rings: This step involves the coupling of the thiophene and thiazole rings, which can be achieved using palladium-catalyzed cross-coupling reactions.
Final Coupling and Cyclization: The final step involves the coupling of the thiazole-thiophene moiety with the isoindoline core, followed by cyclization to form the desired compound.
Chemical Reactions Analysis
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of various cyclic derivatives.
Scientific Research Applications
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a therapeutic agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Receptor Binding: The compound can interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like thiazole and its derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives: Thiophene-based compounds are widely used in medicinal chemistry and materials science due to their unique electronic properties.
Isoindoline Derivatives: Isoindoline derivatives are of interest for their potential therapeutic applications, particularly in the treatment of neurological disorders.
Properties
Molecular Formula |
C19H13N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dioxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c23-16(21-19-20-14(9-27-19)15-2-1-7-26-15)10-3-6-12-13(8-10)18(25)22(17(12)24)11-4-5-11/h1-3,6-9,11H,4-5H2,(H,20,21,23) |
InChI Key |
DHWWSIKYCOVWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B10996119.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acetamide](/img/structure/B10996120.png)

![N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10996129.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B10996139.png)
![6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996144.png)
![N-(1,3-benzothiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10996150.png)

![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996162.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996173.png)
![methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate](/img/structure/B10996179.png)
![3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10996190.png)
![7,8-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10996196.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10996203.png)
